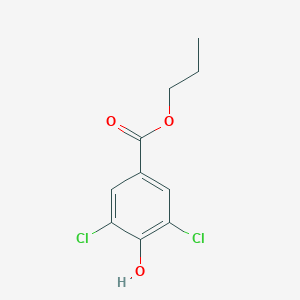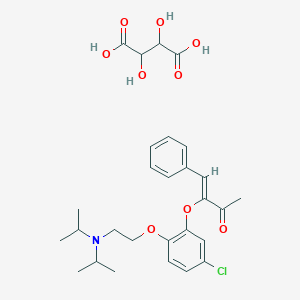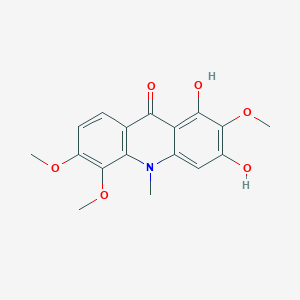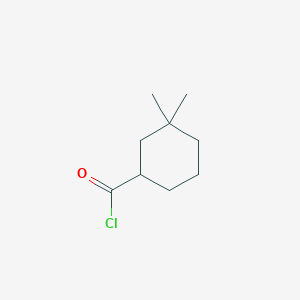
3,5-Dichloro-4-hydroxybenzoate de propyle
Vue d'ensemble
Description
Propyl 3,5-dichloro-4-hydroxybenzoate is an organic compound with the molecular formula C10H10Cl2O3 and a molecular weight of 249.09 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a hydroxy group. The propyl ester group is attached to the carboxyl group of the benzoic acid . This compound is used in various research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Propyl 3,5-dichloro-4-hydroxybenzoate is used in various scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Propyl 3,5-dichloro-4-hydroxybenzoate is a chemical compound that is used as an intermediate in the synthesis of other compounds It is structurally similar to propylparaben, which is used in allergenic testing .
Biochemical Pathways
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
It is known that the compound is used as an intermediate in the synthesis of other compounds , suggesting that its bioavailability may depend on the specific context of its use.
Result of Action
It is used as an intermediate in the synthesis of other compounds , suggesting that its effects may be indirect and depend on the specific compounds it is used to synthesize.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Méthodes De Préparation
The synthesis of Propyl 3,5-dichloro-4-hydroxybenzoate typically involves the esterification of 3,5-dichloro-4-hydroxybenzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process . Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Propyl 3,5-dichloro-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Propyl 3,5-dichloro-4-hydroxybenzoate can be compared with other similar compounds such as:
- Methyl 3,5-dichloro-4-hydroxybenzoate
- Ethyl 3,5-dichloro-4-hydroxybenzoate
- Butyl 3,5-dichloro-4-hydroxybenzoate
These compounds share similar chemical structures but differ in the length of the alkyl ester group. The differences in the alkyl group can affect their physical properties, reactivity, and biological activities . Propyl 3,5-dichloro-4-hydroxybenzoate is unique due to its specific ester group, which can influence its solubility and interaction with biological targets.
Propriétés
IUPAC Name |
propyl 3,5-dichloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTZPDOCOFUQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641024 | |
| Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101003-80-9 | |
| Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chlorination of Propyl 3,5-dichloro-4-hydroxybenzoate affect its metabolism in the liver?
A: Research indicates that chlorination of Propyl 3,5-dichloro-4-hydroxybenzoate significantly reduces its degradation rate in the rat liver S9 fraction by approximately 40-fold compared to its non-chlorinated counterparts []. This suggests that chlorination increases the compound's persistence in the body, potentially leading to bioaccumulation.
Q2: Does Propyl 3,5-dichloro-4-hydroxybenzoate or its metabolites exhibit Aryl hydrocarbon receptor (AhR) agonist activity?
A: While Propyl 3,5-dichloro-4-hydroxybenzoate itself exhibits AhR agonist activity, the study found that two hydroxylated metabolites, generated by the rat liver S9 fraction, also demonstrated AhR agonist activity. These metabolites showed up to 39% of the parent compound's activity in a yeast (YCM3) reporter gene assay []. This finding suggests that even as Propyl 3,5-dichloro-4-hydroxybenzoate is metabolized, its byproducts may still possess biological activity and potentially contribute to downstream effects mediated by the AhR pathway.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2,3-bis(2-acetyloxyethoxy)propoxy]ethyl acetate](/img/structure/B11918.png)



![disodium;2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-[18-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-3-sulfonatophenyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate](/img/structure/B11925.png)


